molecular formula C29H38N2O5 B2773670 7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid CAS No. 2094853-41-3

7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid

Cat. No.: B2773670
CAS No.: 2094853-41-3
M. Wt: 494.632
InChI Key: UPCQAXOVSHVTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid is a synthetic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of heptanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Amidation: The protected amino acid is then coupled with another heptanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to streamline the process. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the amide bonds.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced derivatives with alcohol functionalities.

    Substitution: Deprotected amino acids or peptides.

Scientific Research Applications

Chemistry

In chemistry, 7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid is used in the synthesis of complex peptides and proteins. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS).

Biology

In biological research, this compound is used to create peptide-based probes and inhibitors that can study protein interactions and functions.

Medicine

In medicine, peptides synthesized using this compound can be used in drug development, particularly in creating peptide-based therapeutics for various diseases.

Industry

Industrially, this compound is used in the production of peptide-based materials and coatings, which have applications in biotechnology and materials science.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The amide bonds formed are stable and can be used to build longer peptide chains. The deprotection step is crucial for the continuation of the synthesis process.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-OH: Glycine derivative with Fmoc protection.

    Fmoc-Lys(Boc)-OH: Lysine derivative with Fmoc and Boc protection.

    Fmoc-Ala-OH: Alanine derivative with Fmoc protection.

Uniqueness

7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid is unique due to its long aliphatic chain, which provides flexibility and spacing in peptide synthesis. This can be particularly useful in creating peptides with specific structural requirements.

This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

7-[7-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoylamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O5/c32-27(30-19-11-4-2-6-18-28(33)34)17-5-1-3-12-20-31-29(35)36-21-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h7-10,13-16,26H,1-6,11-12,17-21H2,(H,30,32)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCQAXOVSHVTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCC(=O)NCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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